molecular formula C14H13ClO3 B139440 (2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid CAS No. 89617-86-7

(2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid

Cat. No. B139440
CAS RN: 89617-86-7
M. Wt: 264.7 g/mol
InChI Key: RVVAYDHIVLCPBC-QMMMGPOBSA-N
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Description

“(2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic Acid”, also known as 5-Chloronaproxen, is a pharmaceutical impurity standard . It belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and is related to Naproxen . The molecular formula of this compound is C14H13ClO3 and it has a molecular weight of 264.70 .


Molecular Structure Analysis

The molecular structure of “(2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic Acid” is represented by the formula C14H13ClO3 . This indicates that the molecule is composed of 14 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic Acid” include a molecular weight of 264.70 . The compound is an impurity standard used in pharmaceutical testing .

Scientific Research Applications

Environmental Science and Herbicide Research

Sorption of Phenoxy Herbicides to Soil and Minerals : A study reviews the sorption behavior of 2,4-D and other phenoxy herbicides, including compounds with structural similarities to (2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid, demonstrating their interaction with soil components. This research is crucial for understanding the environmental fate of these chemicals (Werner et al., 2012).

Food Science and Nutraceutical Research

Chlorogenic Acid's Role as a Nutraceutical : Exploring the dual role of chlorogenic acid, a structurally related compound, in both food additive applications and its therapeutic potential against metabolic syndrome showcases the versatility of phenolic compounds in health and food industry applications (Santana-Gálvez et al., 2017).

Pharmacology and Biotechnological Applications

Bioefficacy of Methionine Sources : Discusses the bioefficacy of 2-hydroxy-4-(methylthio)butanoic acid and DL-methionine, providing insight into the metabolic and nutritional aspects of sulfur-containing compounds, which can enlighten the pharmacological potential of similar compounds (Vázquez-Añón et al., 2017).

Lactic Acid as a Biomass Derivative : Demonstrates the biotechnological significance of lactic acid production from biomass and its utility as a precursor for a variety of valuable chemicals, illustrating the potential of organic acids in green chemistry and biotechnology (Gao et al., 2011).

Safety And Hazards

The safety information available indicates that “(2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic Acid” has several hazard statements: H302, H315, H319, H335, H361fd, H411 . These codes correspond to various hazards, including acute toxicity if ingested (H302), skin irritation (H315), serious eye irritation (H319), respiratory irritation (H335), suspected damage to fertility or the unborn child (H361fd), and long-term aquatic toxicity (H411) .

properties

IUPAC Name

(2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVAYDHIVLCPBC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid

CAS RN

89617-86-7
Record name 5-Chloronaproxen, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089617867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-CHLORONAPROXEN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R60QH2454J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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